Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[33]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with palladium on carbon in a hydrogen atmosphere to reduce the nitro group to an amino group . The reaction is carried out in methanol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon in a hydrogen atmosphere is commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the spirocyclic component.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but with a hydroxy group instead of an amino group.
Uniqueness
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its combination of a spirocyclic structure and an aminopyridine moiety. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds .
Properties
Molecular Formula |
C15H22N4O2 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H22N4O2/c1-14(2,3)21-13(20)19-9-15(10-19)7-18(8-15)11-4-5-12(16)17-6-11/h4-6H,7-10H2,1-3H3,(H2,16,17) |
InChI Key |
UUYKKFFCLHTWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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